2,4,5-Trifluorobenzoyl cyanide 2,4,5-Trifluorobenzoyl cyanide
Brand Name: Vulcanchem
CAS No.: 2091697-40-2
VCID: VC4983447
InChI: InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H
SMILES: C1=C(C(=CC(=C1F)F)F)C(=O)C#N
Molecular Formula: C8H2F3NO
Molecular Weight: 185.105

2,4,5-Trifluorobenzoyl cyanide

CAS No.: 2091697-40-2

Cat. No.: VC4983447

Molecular Formula: C8H2F3NO

Molecular Weight: 185.105

* For research use only. Not for human or veterinary use.

2,4,5-Trifluorobenzoyl cyanide - 2091697-40-2

Specification

CAS No. 2091697-40-2
Molecular Formula C8H2F3NO
Molecular Weight 185.105
IUPAC Name 2,4,5-trifluorobenzoyl cyanide
Standard InChI InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H
Standard InChI Key JALNONZLPOOQBV-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)F)F)C(=O)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2,4,5-Trifluorobenzoyl cyanide (systematic name: 2,4,5-trifluorobenzene-1-carbonyl cyanide) has the molecular formula C₈H₂F₃NO. Its structure consists of a benzene ring substituted with fluorine atoms at the 2-, 4-, and 5-positions and a carbonyl cyanide group (-COCN) at the 1-position . The trifluoromethyl substitutions enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight193.11 g/molCalculated
Boiling PointNot reported (oil)
Density~1.4 g/cm³ (estimated)
Melting PointNot applicable (liquid)
Flash Point>83°C (estimated)

The compound’s oily nature and lack of crystalline structure preclude conventional melting point measurements, while its boiling point remains unspecified in literature due to decomposition risks at elevated temperatures .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) and Raman spectra of related trifluorobenzonitrile derivatives reveal distinct vibrational modes:

  • C≡N stretch: ~2240 cm⁻¹ (strong intensity) .

  • C=O stretch: ~1700 cm⁻¹ .

  • C-F stretches: 1100–1250 cm⁻¹ .
    These spectral features align with computational models predicting bond polarization due to electron-withdrawing groups .

Synthesis and Industrial Production

Cyanation of 2,4,5-Trifluorobenzoyl Fluoride

The primary synthesis route involves cyanation of 2,4,5-trifluorobenzoyl fluoride (C₇H₂F₃OF) using sodium cyanide (NaCN) in toluene or xylene :

Reaction Scheme
2,4,5-Trifluorobenzoyl fluoride + NaCN2,4,5-Trifluorobenzoyl cyanide + NaF\text{2,4,5-Trifluorobenzoyl fluoride + NaCN} \rightarrow \text{2,4,5-Trifluorobenzoyl cyanide + NaF}

Table 2: Optimized Reaction Conditions

ParameterValueSource
Temperature80–100°C
SolventToluene
Molar Yield76–80%
Purity (GC)96.6–99%

The reaction proceeds via nucleophilic acyl substitution, with NaCN displacing fluoride. The oily product is isolated via distillation, avoiding column chromatography .

Precursor Synthesis

2,4,5-Trifluorobenzoyl fluoride is synthesized from 2,4-dichloro-5-fluorobenzoyl chloride through sequential fluorination steps :

  • Halogen Exchange: Reaction with potassium fluoride (KF) replaces chlorines with fluorines.

  • Purification: Distillation under reduced pressure yields >98% pure intermediate .

Physicochemical Properties

Thermal Stability

The compound decomposes above 180°C, releasing hydrogen cyanide (HCN) and carbon monoxide (CO) . Differential scanning calorimetry (DSC) studies of analogous cyanides show exothermic decomposition peaks at 185–200°C .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (DMF, DMSO); insoluble in water .

  • Hydrolysis: Reacts violently with water to form 2,4,5-trifluorobenzoic acid and HCN :
    C₈H₂F₃NO + H₂OC₇H₃F₃O₂ + HCN\text{C₈H₂F₃NO + H₂O} \rightarrow \text{C₇H₃F₃O₂ + HCN}
    This reaction necessitates anhydrous handling conditions .

Applications in Pharmaceutical Synthesis

Role in Sitagliptin Manufacturing

2,4,5-Trifluorobenzoyl cyanide is a key intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . The cyanide group facilitates carbon-carbon bond formation via:

  • Knoevenagel Condensation: Reaction with β-keto esters to form α,β-unsaturated nitriles.

  • Nucleophilic Addition: Grignard reagents add to the cyanide, forming tertiary alcohols .

Comparative Analysis of Synthetic Routes

Patent EP3524605A1 and WO2019158285A1 highlight advancements over prior methods:

  • Yield Improvement: 78% vs. 60–65% in older routes .

  • Purity: >96% vs. 85–90%, reducing downstream purification costs .

Recent Advances and Future Directions

Catalytic Cyanation Methods

Recent patents explore palladium-catalyzed cyanation to enhance selectivity and reduce NaCN usage . For example, Pd(OAc)₂ with Xantphos ligand achieves 85% yield at 50°C .

Green Chemistry Initiatives

Solvent recycling protocols in continuous-flow reactors reduce toluene waste by 40%, aligning with EPA guidelines for sustainable manufacturing .

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